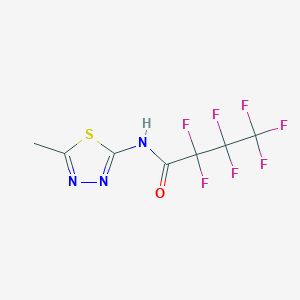![molecular formula C27H21ClN4 B10957266 3,3'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanediyl]bis(1H-indole)](/img/structure/B10957266.png)
3,3'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanediyl]bis(1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl]-1H-indole is a complex organic compound that features both pyrazole and indole moieties These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl]-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyrazole ring through the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate reagents under Vilsmeier-Haack conditions . This intermediate is then coupled with an indole derivative through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its structural motifs are found in various bioactive molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological interactions.
Medicine: The compound’s potential therapeutic properties could be explored in drug discovery programs, particularly for conditions where pyrazole and indole derivatives have shown efficacy.
Industry: It could be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl]-1H-indole likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrazole and indole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions that modulate the activity of these targets. Detailed studies would be required to elucidate the exact pathways and molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound shares the pyrazole core but lacks the indole moiety, which may result in different biological activities.
Indole-3-carboxaldehyde: This compound features the indole structure but lacks the pyrazole ring, highlighting the unique combination of both moieties in the target compound.
Uniqueness
The uniqueness of 3-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl]-1H-indole lies in its dual presence of pyrazole and indole rings, which can confer a wide range of biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C27H21ClN4 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-(1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C27H21ClN4/c1-17-25(27(28)32(31-17)18-9-3-2-4-10-18)26(21-15-29-23-13-7-5-11-19(21)23)22-16-30-24-14-8-6-12-20(22)24/h2-16,26,29-30H,1H3 |
InChI Key |
HVHRMSADHOKAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10957185.png)
![N-[4-(butan-2-yl)phenyl]-3-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10957189.png)
![[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10957210.png)
![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B10957211.png)

![4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10957230.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B10957233.png)
![N'-(2-methylcyclohexylidene)-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10957235.png)
![dimethyl 5-({[2-(1-methyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B10957238.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10957240.png)
![4-(benzyloxy)-N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10957243.png)
![4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10957246.png)
![N-(4-bromo-2-methylphenyl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10957252.png)
![Ethyl 2-(cyclopropyl{[4-(trifluoromethyl)phenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10957257.png)
